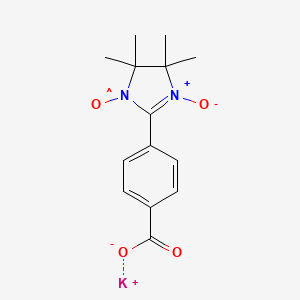

Carboxy-PTIO (potassium)

Description

BenchChem offers high-quality Carboxy-PTIO (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxy-PTIO (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H16KN2O4 |

|---|---|

Molecular Weight |

315.39 g/mol |

InChI |

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |

InChI Key |

VYEUQMVIGXFZQU-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Carboxy-PTIO Potassium Salt: Chemical Structure, Stability, and Application as a Nitric Oxide Scavenger

This guide provides a comprehensive technical overview of Carboxy-PTIO potassium salt, a critical tool for researchers and drug development professionals investigating the multifaceted roles of nitric oxide (NO). We will delve into its chemical architecture, stability considerations, and the nuanced mechanics of its function as a potent NO scavenger. This document is designed to equip you with the foundational knowledge and practical insights necessary for the effective and accurate application of Carboxy-PTIO in your experimental designs.

The Chemical Identity of Carboxy-PTIO Potassium Salt

Carboxy-PTIO potassium salt, formally known as 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide, monopotassium salt, is a stable, water-soluble free radical.[1][2] Its utility in biological research stems from its specific and stoichiometric reaction with nitric oxide.[3][4]

Below is a table summarizing the key chemical and physical properties of Carboxy-PTIO potassium salt:

| Property | Value |

| CAS Number | 148819-94-7[3][5] |

| Molecular Formula | C₁₄H₁₆KN₂O₄[1][6] |

| Molecular Weight | 315.38 g/mol [1] |

| Appearance | Blue powder[6] |

| Purity | Typically ≥98%[6] |

| UV/Vis Maximum Absorption (λmax) | 232, 282, 368 nm[3][7] |

The unique structure of Carboxy-PTIO, featuring a nitronyl nitroxide moiety, is central to its NO scavenging activity. This structural feature allows for a direct and efficient reaction with the free radical nitric oxide.

Caption: Chemical structure of Carboxy-PTIO potassium salt.

Stability and Handling: Ensuring Experimental Integrity

Proper storage and handling of Carboxy-PTIO potassium salt are paramount to maintaining its efficacy and ensuring reproducible experimental outcomes.

Storage: For long-term storage, Carboxy-PTIO potassium salt should be kept as a crystalline solid at -20°C, where it is stable for at least four years.[3][8] Some suppliers recommend storage at 2-8°C.[9] It is advisable to desiccate the compound during storage.[1][10]

Solution Preparation and Stability: Carboxy-PTIO is valued for its water solubility.[1][2] Stock solutions can be prepared in various solvents. The table below provides solubility data in common laboratory solvents.

| Solvent | Solubility |

| PBS (pH 7.2) | ~35 mg/mL[3][7] |

| Water | 100 mg/mL[4][6] |

| Ethanol | ~1.6 mg/mL[3][7] |

| DMSO | ~1.4 mg/mL[3][7] |

| DMF | ~3.3 mg/mL[3][7] |

When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[7][8] For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline, ensuring the final concentration of the organic solvent is negligible to avoid physiological effects.[7]

Crucially, it is not recommended to store aqueous solutions of Carboxy-PTIO for more than one day. [7][8] For optimal results, prepare aqueous solutions fresh on the day of use.[4] If storage of a solution is necessary, it is recommended to store aliquots at -20°C for up to one month.[4] Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.[4]

The Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO functions as a potent nitric oxide scavenger through a direct radical-radical reaction.[3] This stoichiometric interaction is a key advantage, allowing for a quantitative assessment of NO production. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the conversion of Carboxy-PTIO to its corresponding imino nitroxide, Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl).[11][12][13]

The reaction can be summarized as follows:

Carboxy-PTIO + NO → Carboxy-PTI + NO₂

However, the process is more complex than this single reaction suggests. The generated NO₂ can further react with another molecule of NO, leading to an overall stoichiometry of NO to Carboxy-PTIO that can range between 1:1 and 2:1.[12]

Caption: Reaction of Carboxy-PTIO with nitric oxide.

This reaction is the basis for using Carboxy-PTIO to inhibit NO-mediated biological effects. For instance, in the well-characterized NO/cGMP signaling pathway, NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[14] By scavenging NO, Carboxy-PTIO prevents the activation of sGC, thereby inhibiting cGMP production and downstream signaling events.[14][15]

Caption: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Experimental Protocols and Considerations

The following provides a general framework for the application of Carboxy-PTIO in a cell-based assay. Researchers should optimize concentrations and incubation times for their specific experimental system.

In Vitro Cell Culture Protocol

This protocol outlines the use of Carboxy-PTIO to investigate the role of NO in a cellular process, such as inflammation or apoptosis.

1. Preparation of Carboxy-PTIO Stock Solution:

-

Dissolve Carboxy-PTIO potassium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[14]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.[14]

-

Prepare fresh or store aliquots at -20°C for short-term use.[4][14]

2. Cell Seeding:

-

Seed cells in an appropriate culture plate and allow them to adhere overnight.[14]

3. Pre-treatment with Carboxy-PTIO:

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 100-200 µM).[11][14]

-

Incubate the cells for 1 hour to allow for equilibration of the scavenger.[11][14]

4. Stimulation:

-

After pre-treatment, add the NO donor (e.g., SNAP) or inflammatory stimulus (e.g., LPS) to the culture medium.[14]

-

Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.[14]

5. Incubation:

-

Incubate for the desired experimental duration (e.g., 24 hours).[14]

6. Endpoint Analysis:

-

Collect the supernatant to measure nitrite concentration (using the Griess Assay) or cytokine levels (using ELISA).[14]

-

Lyse the cells to analyze protein expression (e.g., iNOS, caspases) by Western Blot or other biochemical assays.[14]

Caption: In Vitro Cell Culture Experimental Workflow.

Important Considerations and Potential Pitfalls

While Carboxy-PTIO is a valuable tool, it is essential to be aware of its limitations to ensure accurate data interpretation:

-

Formation of Active Byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which may have its own biological activity.[13][14] For example, Carboxy-PTI has been shown to inhibit dopamine uptake, which could confound results in neuroscience studies.[13]

-

Interference with Peroxynitrite Reactions: Carboxy-PTIO can interfere with reactions mediated by peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the reaction of NO and superoxide.[15] It can inhibit peroxynitrite-induced nitration of tyrosine residues.[15]

-

Use in Electron Paramagnetic Resonance (EPR): Carboxy-PTIO is used for the EPR detection of NO.[3][16] The reaction of Carboxy-PTIO with NO leads to a change in the EPR spectrum, allowing for the quantification of NO.[16][17] However, the stability of the Carboxy-PTIO radical in biological samples can be a limiting factor for quantitative measurements.[18]

Conclusion

Carboxy-PTIO potassium salt is an indispensable tool for researchers investigating the diverse roles of nitric oxide. Its specificity as an NO scavenger, combined with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[14] A thorough understanding of its chemical properties, mechanism of action, and potential limitations is crucial for its effective use in unraveling the complexities of NO-mediated signaling in health and disease.

References

-

BioCrick. Carboxy-PTIO, potassium salt (CAS 148819-94-7). [Link]

-

ResearchGate. Scheme 1. Schematic representation of the reactions between NO and... [Link]

-

Pfeiffer, S., Leopold, E., Hemmens, B., et al. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions. Free Radic. Biol. Med. 22, 787-794 (1997). [Link]

-

ResearchGate. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors. [Link]

-

ResearchGate. Molecular structures and room temperature EPR spectra.(A) 100 μM cPTIO(NNO). [Link]

-

ResearchGate. The EPR spectrum of carboxy-PTI progressively accumulates upon the... [Link]

-

ResearchGate. Reactions of PTIO and carboxy-PTIO with *NO, NO2, and O2–. [Link]

-

Semantic Scholar. Reactions of PTIO and Carboxy-PTIO with 䡠NO, 䡠NO2, and O2. [Link]

-

De Michele, R., La Rocca, N., Lo Schiavo, F., & Zottini, M. (2014). Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. Frontiers in plant science, 5, 23. [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Carboxy-PTIO, potassium salt | CAS:148819-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Carboxy-PTIO, potassium salt | Hello Bio [hellobio.com]

- 5. 羧基-PTIO钾盐 - 10mg聚乙烯瓶封装 [sigmaaldrich.com]

- 6. Carboxy-PTIO | Nitric Oxide Scavenger | StressMarq Biosciences Inc. [stressmarq.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. agscientific.com [agscientific.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Carboxy-PTIO free radical and potassium salt

Technical Whitepaper: Optimizing Nitric Oxide Scavenging with Carboxy-PTIO

Executive Summary The distinction between "Carboxy-PTIO Free Radical" and "Carboxy-PTIO Potassium Salt" is a matter of chemical formulation versus electronic state , not a difference in functional mechanism. In strict chemical terms, both forms are stable free radicals.[1] The critical operational difference lies in solubility and biocompatibility .

This guide clarifies the physicochemical properties of both forms, establishes the Potassium Salt as the gold standard for biological applications, and details the specific protocols required to prevent experimental artifacts caused by the generation of nitrogen dioxide (

Part 1: Chemical Identity & Structural Physics

To ensure reproducibility, researchers must distinguish between the protonated acid form and the ionized salt form. Both possess the unpaired electron on the nitronyl nitroxide moiety that allows for rapid reaction with Nitric Oxide (

The Distinction: Acid vs. Salt

-

Carboxy-PTIO (Free Acid): The protonated form (

).[1] It retains the radical character but exhibits poor water solubility. It requires organic solvents (DMSO, Ethanol) for solubilization, which can introduce cytotoxicity or solvent artifacts in sensitive cell cultures.[1] -

Carboxy-PTIO (Potassium Salt): The ionized form (

).[1] This modification drastically increases hydrophilicity without altering the radical's reactivity toward

Visualizing the Relationship:

Figure 1: The functional radical center remains identical across both formulations; the potassium salt modification solely alters solubility.[1]

Part 2: Physicochemical Comparison Matrix

The following data consolidates parameters from major synthesis catalogs (Dojindo, Sigma, Cayman) to assist in reagent selection.

| Feature | Carboxy-PTIO (Potassium Salt) | Carboxy-PTIO (Free Acid) |

| CAS Number | 148819-94-7 | 18390-00-6 (Generic/Acid) |

| Formula | ||

| Molecular Weight | 315.39 g/mol | 277.29 g/mol |

| Water Solubility | High (>10 mM) | Low (<1 mM) |

| Primary Solvent | PBS, Water, Culture Media | DMSO, Ethanol, Methanol |

| Appearance | Dark Blue/Purple Powder | Dark Blue Crystalline Solid |

| Primary Use | Cell Culture, Tissue Baths, In Vivo | Polymer Chemistry, Liposomal Studies |

Critical Insight: Never use the Free Acid form for cell culture unless the specific experimental design requires membrane intercalation or liposomal loading. The DMSO required to dissolve the Acid can confound NO signaling pathways.

Part 3: Mechanistic Action & Stoichiometry

Understanding the reaction mechanism is vital for interpreting data.[1] Carboxy-PTIO does not merely "erase" NO; it converts it.[1][2][3]

The Reaction:

-

Stoichiometry: The reaction is strictly 1:1 . One mole of Carboxy-PTIO consumes one mole of NO.[1]

-

The Byproduct (

): The generation of Nitrogen Dioxide ( -

Colorimetric Shift: The solution shifts from Dark Blue (PTIO) to Yellow/Colorless (PTI) as the radical is consumed.

Pathway Diagram:

Figure 2: The scavenging mechanism produces NO2, a reactive byproduct that must be accounted for in toxicity controls.[1]

Part 4: Experimental Protocols (Potassium Salt)

Protocol A: Preparation of Stock Solution

Target Concentration: 10 mM

-

Weighing: Weigh 3.15 mg of Carboxy-PTIO Potassium Salt.

-

Solvent: Add 1.0 mL of sterile PBS (pH 7.4). Do not use acidic buffers, as they destabilize the radical.[1]

-

Dissolution: Vortex gently. The solution should turn a deep, vibrant blue immediately.[1]

-

Filtration: If using for cell culture, filter through a 0.22 µm PES membrane.[1]

-

Storage: Aliquot into light-protected (amber) tubes. Store at -20°C.

-

Stability Check: If a thawed aliquot appears pale blue or yellow, discard it.[1] The radical has been reduced.

-

Protocol B: NO Scavenging in Cell Culture

Objective: Verify if a cellular response is NO-dependent.[1]

-

Seeding: Seed cells (e.g., RAW 264.7) and allow adherence.

-

Pre-treatment: Add Carboxy-PTIO (10–100 µM final concentration) to the media 30 minutes prior to the NO-inducing stimulus (e.g., LPS).[1]

-

Note: 100 µM is usually sufficient to scavenge physiological NO bursts.

-

-

Stimulation: Add the stimulus (LPS, Cytokines).[1]

-

Readout: Measure the downstream endpoint (e.g., cGMP levels, vasodilation).[1][3]

-

Control: Run a "Vehicle + Carboxy-PTIO" control to ensure the scavenger itself (or the

byproduct) is not altering the phenotype.[1]

-

Part 5: Troubleshooting & Artifact Management

1. The "NO2 Artifact"

Because Carboxy-PTIO generates

-

Solution: Use Carboxy-PTI (the reaction product) as a negative control.[1] It is structurally similar but does not scavenge NO. If Carboxy-PTI causes the same effect, the result is non-specific.[1]

2. EPR Signal Loss If using Electron Paramagnetic Resonance (EPR) to quantify NO:

-

Carboxy-PTIO has a characteristic 5-line spectrum.[1]

-

Upon reaction with NO, it shifts to a 7-line spectrum (Carboxy-PTI).[1]

-

Warning: Reducing agents (Ascorbate, Thiols) in media can reduce Carboxy-PTIO to the hydroxylamine form (EPR silent) without NO presence.[1] Always run a "Media Only" stability test.[1]

References

-

Akaike, T., et al. (1993). Antagonistic action of imidazolineoxyl N-oxides against endothelium-derived relaxing factor/NO through a radical reaction.[1][4][5] Biochemistry, 32(3), 827–832.[1][4]

-

Dojindo Laboratories. (n.d.).[1] Carboxy-PTIO Technical Manual. Dojindo Product Protocols.

-

Goldstein, S., et al. (2003). Reactions of PTIO and Carboxy-PTIO with NO, NO2, and O2.[1][6] Journal of Biological Chemistry, 278, 50949-50955.[1][6]

-

Cayman Chemical. (2024).[1] Carboxy-PTIO (Potassium Salt) Product Information. Cayman Chemical Datasheets.

-

Sigma-Aldrich. (2024).[1] Carboxy-PTIO Potassium Salt Specification Sheet. Merck/Sigma.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carboxy-PTIO, potassium salt | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Technical Guide: Carboxy-PTIO Reaction Dynamics & Product Characterization

Focus: Mechanistic stoichiometry, NO

Executive Summary

Carboxy-PTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is widely regarded as the "gold standard" nitric oxide (NO) scavenger in biological systems.[1][2] However, its application is frequently compromised by a superficial understanding of its reaction products.

The Critical Flaw: Researchers often assume Carboxy-PTIO simply "deletes" NO. In reality, it converts NO into Nitrogen Dioxide (

This guide provides the kinetic and mechanistic framework to use Carboxy-PTIO correctly, distinguishing between genuine NO signaling and scavenger-induced artifacts.

Part 1: Mechanistic Foundations

The Scavenging Reaction

Unlike heme-based scavengers, Carboxy-PTIO is a stable organic radical (nitronyl nitroxide).[2] It reacts stoichiometrically with NO in a radical-radical termination reaction.

The Core Equation:

-

Carboxy-PTIO: The parent scavenger (Imidazolineoxyl N-oxide).

-

Carboxy-PTI: The major organic product (Imidazolineoxyl).[2]

- : The toxic byproduct.[3][4]

Kinetic Parameters & Stoichiometry

The reaction rate constant (

The Stoichiometry Trap:

Ideally, the ratio is 1:1 . However, the generated

- (Nitrosating agent formation).

- (Secondary consumption).

Consequently, in high-flux NO systems, the consumption ratio of NO:Carboxy-PTIO may approach 2:1 .

Part 2: The "Hidden" Variable – Nitrogen Dioxide ( )[4]

The generation of

The Artifact Pathway

If you observe a biological effect (e.g., cell death, vasoconstriction) after adding Carboxy-PTIO, you must determine if it is due to:

-

Pathway A: Removal of NO (The intended effect).[5]

-

Pathway B: Generation of

(The artifact).

Figure 1: The dual-pathway outcome of Carboxy-PTIO treatment.[6] Note that the "scavenging" reaction actively produces a new toxin (

Mitigation Strategy

To validate that an effect is NO-dependent and not

-

Recommended

Scavenger: Urate (Uric Acid) or L-Tyrosine . -

Mechanism: Urate reacts rapidly with

but does not react with NO.

Part 3: Carboxy-PTI (The Marker)[7]

Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl) is the stable product of the reaction.[1][2] It is distinguished from the parent compound using Electron Paramagnetic Resonance (EPR) spectroscopy.[2]

EPR Characterization

EPR is the only definitive method to monitor this reaction in real-time.

| Feature | Carboxy-PTIO (Parent) | Carboxy-PTI (Product) |

| Radical Type | Nitronyl Nitroxide | Imino Nitroxide |

| EPR Pattern | 5-Line Spectrum | 7-Line Spectrum |

| Hyperfine Splitting | ||

| Visual Indicator | Dark Blue/Purple solution | Lighter/Colorless (at low conc.) |

Technical Insight: The shift from a 5-line to a 7-line spectrum provides absolute confirmation that NO scavenging has occurred. If you do not see this shift, NO was not scavenged (potentially due to interference by ascorbate).

Part 4: Validated Experimental Protocol

This protocol is designed to measure NO production while controlling for

Pre-Experiment Check: The Ascorbate Screen

WARNING: Ascorbate (Vitamin C) reduces Carboxy-PTIO to a hydroxylamine (EPR silent) without producing Carboxy-PTI. This yields a false negative.

-

Step: Check buffer/media for ascorbate. If present, use Ascorbate Oxidase (1 U/mL) to deplete it prior to adding Carboxy-PTIO.

Step-by-Step Workflow

-

Preparation: Prepare a 10 mM stock of Carboxy-PTIO in water (stable at -20°C).

-

Baseline Control: Treat cells/tissue with the NO donor or stimulus. Measure endpoint (e.g., vasodilation, fluorescence).

-

Scavenging Condition: Pre-incubate with Carboxy-PTIO (typically 50–100

M) for 15 minutes. -

Control (Crucial): In a parallel well, add Carboxy-PTIO (100

-

Logic: If the biological effect is reversed by Carboxy-PTIO but restored by adding Urate, the original inhibition was likely due to

toxicity, not NO removal.

-

-

EPR Validation (Optional but Recommended): Take a 50

L aliquot of the supernatant. Analyze via X-band EPR. Look for the emergence of the 7-line Carboxy-PTI signal.

Figure 2: Validated workflow for distinguishing NO scavenging from

Part 5: References

-

Akaike, T., et al. (1993). Antiviral effect of an NO scavenger, carboxy-PTIO, on influenza virus infection in mice. Journal of Experimental Medicine.

-

Goldstein, S., et al. (2003). Reactions of PTIO and Carboxy-PTIO with NO, NO2, and O2-. Journal of Biological Chemistry.

-

Pfeiffer, S., et al. (1997). Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions. Free Radical Biology and Medicine.

-

Hogg, N., et al. (1995). The reaction of nitric oxide with nitronyl nitroxides.[7] Biochemical Journal.

-

Az-ma, T., et al. (2006). Reactivity of Carboxy-PTIO with Nitric Oxide and its Derivatives. Journal of Pharmacological Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Discrimination by the NO-trapping agent, carboxy-PTIO, between NO and the nitrergic transmitter but not between NO and EDRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermodynamic Properties of Carboxy-PTIO NO Trapping

This guide details the thermodynamic and kinetic properties of Carboxy-PTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), the gold-standard spin trap for stoichiometric Nitric Oxide (NO) quantification.

A Technical Guide for Experimental Design

Executive Summary

Carboxy-PTIO (c-PTIO) is a water-soluble stable free radical of the nitronyl nitroxide class. Unlike other NO probes (e.g., DAF-FM) that rely on indirect N-nitrosation, c-PTIO reacts directly with the NO radical (

Key Thermodynamic Characteristic: c-PTIO acts as an oxidant . It oxidizes NO to NO

Mechanistic Fundamentals

The trapping mechanism is not a simple adduct formation but an oxygen transfer reaction.

The Reaction Pathway

-

Primary Trapping: The nitronyl nitroxide radical (c-PTIO) donates an oxygen atom to NO.

-

Reactants: c-PTIO (Deep Blue/Violet) +

NO[1] -

Products: c-PTI (Yellow/Orange) +

NO

-

-

Secondary Recycling (The "NO Loop"): The generated Nitrogen Dioxide (

NO

Visualizing the Reaction Logic

The following diagram illustrates the transformation and the spectral shift that permits detection.

Figure 1: The stoichiometric conversion of c-PTIO to c-PTI upon reaction with NO. Note the generation of NO2, which is thermodynamically favored.

Thermodynamic & Kinetic Atlas

Use these parameters to calculate required scavenger concentrations and interpret spectral data.

Table 1: Physicochemical Constants[2]

| Parameter | Value | Notes | Reference |

| Reaction Rate ( | Second-order rate constant at pH 7.4, 25°C. | [1, 2] | |

| Stoichiometry | 1:1 (Theoretical) | In biological media, NO | [1] |

| Redox Potential ( | ~ +0.91 V (vs NHE) | For the PTIO/PTIO | [3] |

| Solubility | > 10 mM (Water) | Highly soluble due to the carboxylate group (at neutral pH). | [4] |

Table 2: Spectroscopic Properties (Detection)

| Method | Species | Characteristic Signal | Constants |

| EPR | c-PTIO | 5-Line Spectrum (1:2:3:2:1) | |

| EPR | c-PTI | 7-Line Spectrum (Triplet of Triplets) | |

| UV-Vis | c-PTIO | ||

| UV-Vis | c-PTI |

Experimental Protocols

Protocol A: Quantitative EPR Trapping

This is the only method to definitively distinguish NO from other nitrogen species.

-

Stock Preparation: Dissolve c-PTIO (potassium salt) in PBS (pH 7.4) to 10 mM. Note: Use Chelex-treated buffers to remove trace metals that catalyze radical decay.

-

Baseline Scan: Dilute to 100

M in the sample cuvette. Record the 5-line spectrum.-

Validation: Ensure the peak height ratio follows the 1:2:3:2:1 pattern. Asymmetry indicates contamination or reduction.

-

-

Reaction: Add the biological sample or NO donor. Incubate for 10–15 minutes at 37°C.

-

Measurement: Record the spectrum.

-

Analysis: Look for the emergence of the 7-line signal (c-PTI).

-

Quantification: Double integrate the c-PTI signal and compare against a standard curve of c-PTIO, correcting for the quantum yield difference (approximate 1:1 spin count ratio).

-

Protocol B: UV-Vis Scavenging Verification

Used to confirm NO removal in fluorescence assays (e.g., DAF-FM).

-

Setup: Prepare a solution containing the NO donor and the fluorescent probe.

-

Intervention: Add c-PTIO (final conc. 50–200

M). -

Observation:

-

Success: Fluorescence accumulation halts immediately.

-

Failure: Fluorescence continues (indicates NO source is generating species other than

NO, such as HNO, which c-PTIO does not trap efficiently).

-

Critical Limitations & Confounding Factors

The thermodynamic drive of c-PTIO leads to specific experimental vulnerabilities that must be controlled.

The Ascorbate Reduction Artifact

c-PTIO is easily reduced by biological reductants, specifically Ascorbate (Vitamin C), to the hydroxylamine form (c-PTIO-H), which is EPR silent and does not trap NO.

-

Symptom: Disappearance of the characteristic purple color and EPR signal without the appearance of the c-PTI signal.

-

Mitigation: This limits the use of c-PTIO in ascorbate-rich tissues (e.g., brain, plant leaves) unless specific oxidases are added to deplete ascorbate.

NO Toxicity

Because c-PTIO converts NO to NO

-

Risk: In cell culture, high concentrations (>500

M) of c-PTIO can induce apoptosis via NO

Decision Matrix for Experimental Design

Figure 2: Workflow for determining if c-PTIO is suitable for a specific biological matrix.

References

-

Akaike, T., et al. (1993). Antagonistic action of imidazolineoxyl N-oxides against endothelium-derived relaxing factor/NO through a radical reaction. Biochemistry.

-

Goldstein, S., et al. (2003). Reactions of PTIO and Carboxy-PTIO with NO, NO2, and O2-. Journal of Biological Chemistry.

-

Samuni, A., et al. (2003). Reactions of PTIO and Carboxy-PTIO... (Redox Potential Determination). Semantic Scholar/JBC.

-

Hogg, N., et al. (1995). The kinetics of the reaction of nitric oxide with carboxy-PTIO. Free Radical Research.

Sources

Methodological & Application

Application Note: Optimization of Carboxy-PTIO Stock Preparation

This Application Note is designed to serve as a definitive technical guide for the preparation, handling, and validation of Carboxy-PTIO, a critical tool in Nitric Oxide (NO) research.

Abstract & Core Directive

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a stable organic radical used extensively as a stoichiometric scavenger of Nitric Oxide (NO).[1][2][3][4] While commercially available as a potassium or sodium salt to enhance aqueous solubility, improper solubilization and storage frequently lead to experimental inconsistency.

The Core Debate: Water vs. PBS

-

Water (Recommended for Master Stock): Superior solubility (~100 mg/mL) and stability.[4] Lacks buffering capacity, requiring dilution into buffered media for experimental use.

-

PBS (Recommended for Working Solution): Lower solubility (~35 mg/mL) due to the common ion effect and ionic strength. Ideal for immediate use but prone to precipitation upon freezing.

Verdict: Prepare high-concentration Master Stocks in sterile water for storage. Prepare Working Solutions in PBS or culture media immediately prior to use.

Chemical & Physical Properties

Understanding the physical constraints of the compound is the first step to reproducible data.

| Property | Specification | Critical Note |

| Molecular Weight | ~315.4 g/mol (K+ salt) | Check specific lot; Na+ salt MW is ~299.3 g/mol . |

| Appearance | Dark Blue/Purple Crystalline Powder | Color Change Warning: Loss of blue color indicates reduction/degradation. |

| Solubility (Water) | Up to 100 mg/mL | Preferred for Master Stock (>10 mM). |

| Solubility (PBS) | ~35 mg/mL (pH 7.[4][5][6]2) | Limited by ionic strength. |

| Solubility (DMSO) | ~1.4 - 50 mg/mL | Variable; less recommended than water for this specific salt form. |

| Stability | Solid: Years at -20°C Solution: Unstable (Use fresh or -20°C < 1 week) | Light Sensitive. Protect from direct light. |

| Reaction Stoichiometry | 1:1 (Carboxy-PTIO : NO) | Essential for calculating required scavenger concentrations. |

Mechanism of Action

Carboxy-PTIO is not an inhibitor of NO Synthase (NOS); it is a direct scavenger . It reacts with NO to generate Nitrogen Dioxide (

Why this matters:

-

Stoichiometry: You must add Carboxy-PTIO in excess of the expected NO concentration.

-

Byproducts: The reaction produces

, which can have its own physiological effects.[2]

Figure 1: Mechanism of NO scavenging. Carboxy-PTIO oxidizes NO to NO2, converting itself into Carboxy-PTI.[1]

Protocol: Preparation of Stock Solutions

Phase A: Master Stock Preparation (Recommended: 10 - 50 mM in Water)

Objective: Create a stable, high-concentration stock for aliquoting.

-

Calculate Mass:

-

Weighing:

-

Weigh

of Carboxy-PTIO powder into a sterile microcentrifuge tube. -

Note: The powder can be static. Use an antistatic gun if available.

-

-

Solubilization (Water):

-

Add sterile, nuclease-free water .[4]

-

Vortex moderately until completely dissolved. The solution should be a deep, dark blue .

-

Why Water? Ensures maximal solubility and prevents "salting out" during freezing.

-

-

Filtration (Sterilization):

-

Use a 0.22 µm PES or PVDF syringe filter .

-

Caution: Nylon filters may bind small organic molecules; pre-wet if using Nylon.

-

-

Aliquoting & Storage:

-

Aliquot into light-protective (amber) tubes or wrap tubes in foil.

-

Store at -20°C.

-

Shelf Life: Stable for ~1 month.[3] Discard if color turns pink/colorless or precipitates appear.

-

Phase B: Working Solution (Dilution into PBS)

Objective: Prepare the solution for immediate cell culture/assay use.

-

Thaw: Thaw the Master Stock (Water) on ice in the dark.

-

Dilution:

-

Dilute the Master Stock directly into PBS (pH 7.4) or culture media to the desired final concentration (typically 10 - 100 µM).

-

-

Usage:

-

Use immediately.

-

Do not refreeze diluted PBS working solutions. The freeze-thaw cycle in high-salt buffers promotes crystal formation and compound degradation.

-

Quality Control & Self-Validation

How do you know your stock is good? Use these checkpoints.

Visual Check (The "Blue" Test)

-

Pass: Solution is Deep Blue/Purple.

-

Fail: Solution is Pink, Yellow, or Colorless. (Indicates reduction of the radical).

-

Fail: Visible particulates (Precipitation).

UV-Vis Spectrum Validation

If precise concentration is critical, validate using a spectrophotometer.

-

Dilute a small aliquot to ~50-100 µM in PBS.

-

Scan from 200 nm to 400 nm.

-

Key Peaks: Look for absorbance maxima (

) at ~232 nm, ~282 nm, and ~368 nm .[5][6] -

Extinction Coefficient: Use

(approximate, check specific lot CoA) to verify concentration.

Experimental Workflow Diagram

Figure 2: Decision tree for solvent selection and preparation workflow.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in PBS | Concentration >35 mg/mL or "Salting Out" | Warm gently to 37°C. If persistent, prepare new stock in Water. |

| Color change to Pink | Reduction of the radical moiety | Discard immediately. Compound has degraded and will not scavenge NO. |

| Cytotoxicity | High concentration or pH shift | Ensure Master Stock (Water) is diluted >1:100 into buffered media to minimize pH impact. |

| No Effect Observed | Insufficient Scavenging | Check Stoichiometry. NO production may exceed Carboxy-PTIO capacity.[1] Increase concentration. |

References

-

Akaike, T., et al. (1993).[5][6] "Antagonistic action of imidazolineoxyl N-oxides against endothelium-derived relaxing factor/NO through a radical reaction."[2][5][6][9] Biochemistry, 32(3), 827-832.[5][6] Link

-

Cayman Chemical. (2023). "Carboxy-PTIO (potassium salt) Product Information & Solubility." Cayman Chemical Datasheets. Link[6]

-

Dojindo Molecular Technologies. (2023). "Carboxy-PTIO Technical Manual: NO Detection and Scavenging." Dojindo Product Protocols. Link

-

Pfeiffer, S., et al. (1997). "Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions." Free Radical Biology and Medicine, 22(5), 787-794. Link

-

Sigma-Aldrich. (2023). "Carboxy-PTIO Potassium Salt Specification Sheet." Merck/Sigma-Aldrich. Link

Sources

- 1. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. astorscientific.us [astorscientific.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Carboxy-PTIO | Nitric Oxide Scavenger | StressMarq Biosciences Inc. [stressmarq.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Detection of Nitric Oxide Using Carboxy-PTIO and EPR Spectroscopy

Introduction: The Challenge of Detecting a Fleeting Messenger

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, is a pivotal player in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its ephemeral nature and low in vivo concentrations present a significant challenge for accurate detection and quantification. Direct EPR detection of NO in biological systems is not feasible due to its broad and insensitive signal in the liquid phase.[2] To overcome this, spin trapping techniques have been developed, which utilize a "spin trap" molecule to react with the unstable radical, forming a more stable paramagnetic adduct that is readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[3]

This guide provides an in-depth exploration of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a potent and specific spin trap for nitric oxide. As a stable, water-soluble organic radical, Carboxy-PTIO offers a reliable method to trap and quantify NO in complex biological milieus.[4][5] We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its application, and offer insights into data interpretation and potential pitfalls.

The Scientific Foundation: Mechanism of NO Trapping by Carboxy-PTIO

Carboxy-PTIO is a nitronyl nitroxide, a class of stable organic radicals. Its utility in NO detection stems from a direct and rapid reaction that transforms the spin trap into a different, yet still paramagnetic, species with a distinct EPR signature.[6]

The Reaction:

Carboxy-PTIO reacts with nitric oxide (•NO) to yield the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI), and nitrogen dioxide (•NO₂).[7][8]

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

} /dot

Caption: Reaction of Carboxy-PTIO with Nitric Oxide.

This reaction is visually monitored by EPR spectroscopy due to the distinct spectral shift between the reactant and the product.

-

Carboxy-PTIO (Reactant): As a nitronyl nitroxide, the unpaired electron is delocalized over two equivalent nitrogen atoms. This results in a characteristic quintet (5-line) EPR spectrum with a 1:2:3:2:1 intensity ratio.[9]

-

Carboxy-PTI (Product): In the resulting imino nitroxide, the unpaired electron is localized on a single nitrogen atom, leading to a more complex EPR spectrum.[2][10]

The detection of NO is therefore based on observing the disappearance of the 5-line Carboxy-PTIO signal and the simultaneous appearance of the Carboxy-PTI signal.[9] This allows for real-time monitoring of NO production kinetics.

Quantitative Considerations and Scientific Integrity

A critical aspect of using Carboxy-PTIO is understanding the reaction stoichiometry. The reaction between •NO₂ and a second molecule of •NO can occur, leading to the formation of N₂O₃, which then hydrolyzes to nitrite (NO₂⁻).[2] This means the ratio of Carboxy-PTIO consumed to NO trapped can vary between 1:1 and 1:2.[7][11]

Expert Insight: For accurate quantification of nitric oxide, it is crucial to work under conditions of low NO flux where a 1:1 stoichiometry can be reasonably assumed.[7] At high NO concentrations, Carboxy-PTIO is more accurately described as an NO scavenger rather than a precise quantitative tool.

Furthermore, researchers must be aware that the reaction product, Carboxy-PTI, can exhibit its own biological activities, such as inhibiting dopamine uptake.[8] This necessitates careful experimental design with appropriate controls to ensure that the observed biological effects are due to the scavenging of NO and not the generation of Carboxy-PTI.

Experimental Protocols

Protocol 1: Preparation of Carboxy-PTIO Stock Solution

Rationale: Proper preparation and storage of the spin trap are essential for reproducible results. Using the salt form (potassium or sodium) enhances water solubility and stability.[5] Aliquoting and freezing prevents degradation from repeated freeze-thaw cycles.

-

Reagent: Carboxy-PTIO potassium salt (or sodium salt).

-

Solvent: Use sterile, high-purity water or a buffer such as phosphate-buffered saline (PBS), pH 7.4.

-

Procedure: a. Weigh out the required amount of Carboxy-PTIO salt to prepare a stock solution, typically 10 mM. b. Dissolve the powder in the chosen solvent. Vortex briefly if necessary. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. d. Dispense the solution into single-use aliquots. e. Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro NO Detection in Cell Culture

Rationale: This protocol is designed to detect NO produced by cells in response to a stimulus. A pre-incubation step allows the spin trap to equilibrate within the system before NO production is initiated. Including a comprehensive set of controls is fundamental to a self-validating experimental design.

-

Cell Preparation: Seed cells in an appropriate culture plate and allow them to adhere and reach the desired confluency.

-

Pre-treatment: a. Prepare fresh culture medium containing the desired final concentration of Carboxy-PTIO (typically 100-200 µM). b. Remove the old medium from the cells and replace it with the Carboxy-PTIO-containing medium. c. Incubate the cells for 1 hour at 37°C and 5% CO₂.

-

Stimulation: a. Add the NO-inducing stimulus (e.g., lipopolysaccharide [LPS], cytokines, or an NO donor like SNAP) to the wells. b. Crucial Controls:

- Vehicle Control: Cells treated with the vehicle used to dissolve the stimulus.

- Stimulus Alone: Cells treated only with the stimulus (no Carboxy-PTIO).

- Carboxy-PTIO Alone: Cells treated only with Carboxy-PTIO (no stimulus).

-

Sample Collection for EPR: a. At the desired time point(s), collect the cell culture supernatant. b. Alternatively, for intracellular NO, scrape the cells into a buffer and homogenize. c. Immediately transfer the sample into an EPR-appropriate capillary tube or flat cell. d. Proceed immediately to EPR analysis or snap-freeze the sample in liquid nitrogen for later measurement.

Protocol 3: EPR Spectroscopy and Data Acquisition

Rationale: The choice of EPR parameters is critical for obtaining a high-quality spectrum. Microwave power must be set to avoid signal saturation, and modulation amplitude should be optimized for resolution and signal-to-noise ratio. Room temperature measurements are common for kinetic studies.

-

Instrument Setup:

-

Use an X-band EPR spectrometer.

-

Tune the spectrometer according to the manufacturer's instructions.

-

-

Typical Acquisition Parameters:

-

Microwave Frequency: ~9.5 GHz

-

Center Field: ~3360 G (adjust to center the signal)

-

Sweep Width: 100 G (sufficient to capture both Carboxy-PTIO and Carboxy-PTI signals)

-

Microwave Power: 4-10 mW (verify non-saturating conditions by performing a power saturation curve)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G (optimize for the best signal-to-noise without line broadening)

-

Time Constant: 40-80 ms

-

Number of Scans: Average multiple scans (e.g., 5-10) to improve the signal-to-noise ratio.

-

Temperature: Room temperature (~22°C)

-

-

Data Acquisition: a. Insert the sample into the EPR cavity. b. Record the spectrum of a control sample (e.g., Carboxy-PTIO in buffer) to obtain the initial 5-line spectrum. c. Record the spectra of the experimental samples. Observe the decrease in the 5-line signal and the emergence of the new signal from Carboxy-PTI.

dot graph "EPR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} /dot

Caption: General experimental workflow for EPR detection of NO.

Data Analysis and Interpretation

Spectral Identification

The primary analysis involves identifying the characteristic EPR spectra of Carboxy-PTIO and Carboxy-PTI. The g-value for organic radicals is typically around 2.003-2.006.[12] The key distinguishing feature is the hyperfine splitting pattern.

| Parameter | Carboxy-PTIO (Nitronyl Nitroxide) | Carboxy-PTI (Imino Nitroxide) |

| g-value (isotropic) | ~2.006 | ~2.006 |

| Hyperfine Splitting | Quintet (5 lines) | More complex multiplet |

| Origin of Splitting | Unpaired electron interacts with two equivalent ¹⁴N nuclei. | Unpaired electron interacts with non-equivalent ¹⁴N nuclei. |

| Intensity Ratio | 1:2:3:2:1 | Varies |

Note: Precise hyperfine coupling constants (aN) can vary slightly depending on the solvent and temperature.

Quantitative Analysis

For quantitative measurements, the concentration of the paramagnetic species is proportional to the area under the absorption curve, which is obtained by double integration of the first-derivative EPR spectrum.[9]

-

Standard Curve: A calibration curve must be generated using a stable radical standard of known concentration (e.g., TEMPO or Carboxy-PTIO itself).[13] a. Prepare a series of standard solutions of known concentrations in the same buffer as the experimental samples. b. Record the EPR spectrum for each standard under the exact same acquisition parameters used for the samples. c. Double-integrate each spectrum to determine the area under the curve. d. Plot the double-integrated intensity versus concentration to create a linear standard curve.

-

Sample Quantification: a. Double-integrate the EPR signal corresponding to the remaining Carboxy-PTIO in your experimental samples. b. Use the standard curve to determine the concentration of Carboxy-PTIO. c. The amount of NO produced can be calculated from the decrease in the Carboxy-PTIO concentration compared to the initial concentration.

Troubleshooting and Expert Recommendations

| Issue | Potential Cause | Recommended Solution |

| Weak or No Signal | Low NO production; short half-life of NO; incorrect EPR settings. | Increase cell density or stimulus concentration; optimize acquisition time; check EPR parameters (especially receiver gain and modulation amplitude). |

| Signal Distortion | Microwave power saturation; excessive modulation amplitude. | Perform a power saturation study to find a non-saturating power level; reduce modulation amplitude. |

| Complex/Overlapping Spectra | Presence of other radical species; degradation of spin trap. | Use specific inhibitors for other radical sources (e.g., SOD for superoxide); run controls with Carboxy-PTIO alone to check for degradation. |

| Rapid Signal Decay | Reduction of the nitroxide by cellular components (e.g., ascorbate). | Consider using liposome-encapsulated Carboxy-PTIO to shield it from cellular reductants.[10] |

| Inconsistent Quantification | Variable sample positioning; incorrect integration. | Use a high-precision capillary tube and ensure consistent placement in the cavity; verify baseline correction and integration limits.[4] |

Application in Signaling Pathway Analysis: The NO/cGMP Pathway

Carboxy-PTIO is an invaluable tool for dissecting the role of NO in signaling cascades.[5] A primary example is the NO/cGMP pathway, where NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[14][15] By adding Carboxy-PTIO, researchers can scavenge NO and demonstrate that downstream effects (e.g., smooth muscle relaxation) are indeed NO-dependent by observing their inhibition.[16]

dot graph "NO_cGMP_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.5];

} /dot

Caption: The NO/cGMP pathway and the inhibitory action of Carboxy-PTIO.

Conclusion

Carboxy-PTIO, when coupled with EPR spectroscopy, provides a powerful platform for the detection and study of nitric oxide in biological systems. Its water solubility and characteristic spectral transformation make it a popular choice for researchers. However, a Senior Application Scientist must emphasize that robust, reproducible data can only be achieved through a deep understanding of the underlying chemistry, adherence to meticulous protocols, and the implementation of comprehensive controls. By acknowledging its limitations, particularly regarding reaction stoichiometry and the bioactivity of its byproducts, researchers can confidently employ Carboxy-PTIO to unravel the complex roles of nitric oxide in health and disease.

References

-

Determination of the hyperfine coupling constant and zero-field splitting in the ESR spectrum of Mn2+ in calcite. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Kalyanaraman, B., & Hogg, N. (2013). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Antioxidants & Redox Signaling, 18(1), 1-13. Available at: [Link]

-

EPR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

EPR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Observed hyperfine coupling constants. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

EPR Spectroscopy. (n.d.). The University of Manchester. Retrieved February 7, 2024, from [Link]

-

Schematic overview of the NO/cGMP signaling pathway. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

RT standards for quantitative EPR? (2018, February 12). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Goldstein, S., Samuni, A., & Merenyi, G. (2003). Reactions of PTIO and carboxy-PTIO with *NO, NO2, and O2-. Journal of Biological Chemistry, 278(51), 50949-50955. Available at: [Link]

-

Khramtsov, V. V., et al. (2009). Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides. Free Radical Biology and Medicine, 47(6), 798-806. Available at: [Link]

-

Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

EPR spin trapping of superoxide from nitric oxide synthase. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Reactions of PTIO and carboxy-PTIO with *NO, NO2, and O2-. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Schematic diagram of the NO-sGC-cGMP signaling pathway. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

EPR spectra of randomly oriented single crystals of radicals and metal... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Wang, Z., et al. (2002). Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors. European Journal of Pharmacology, 444(3), 155-160. Available at: [Link]

-

Tuning the RADICAL sensor to detect free radicals. (2022, September 22). University of York. Retrieved February 7, 2024, from [Link]

-

Nitronyl Nitroxyl Diradical with Pyrene Backbone: Synthesis, Quantum Chemical and X/Q-Band EPR Study. (2024). Applied Magnetic Resonance. Retrieved February 7, 2024, from [Link]

-

The NO-cGMP pathway. (2019, January 10). YouTube. Retrieved February 7, 2024, from [Link]

-

Reactions of PTIO and Carboxy-PTIO with 䡠NO, 䡠NO2, and O2. (2003, July 30). Semantic Scholar. Retrieved February 7, 2024, from [Link]

-

Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

EPR spin trapping of nucleophilic and radical reactions at colloidal metal chalcogenide quantum dot surfaces. (2023, November 1). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

-

cGMP-PKG signaling pathway. (n.d.). CUSABIO. Retrieved February 7, 2024, from [Link]

-

Pfeiffer, S., et al. (1997). Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions. Free Radical Biology and Medicine, 22(5), 805-812. Available at: [Link]

-

Analysis of Radicals by EPR. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Joseph, J., et al. (1993). Trapping of nitric oxide by nitronyl nitroxides: an electron spin resonance investigation. Biochemical and Biophysical Research Communications, 192(3), 926-934. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trapping of nitric oxide by nitronyl nitroxides: an electron spin resonance investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cusabio.com [cusabio.com]

- 16. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy-PTIO pretreatment incubation time for in vitro assays

Technical Application Note: Optimization of Carboxy-PTIO Pretreatment Kinetics for In Vitro Assays

Abstract

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is a stable, water-soluble nitronyl nitroxide radical used extensively as a stoichiometric scavenger of nitric oxide (NO).[1][2][3][4][5][6] Unlike nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) that block production, Carboxy-PTIO removes NO after it has been generated, allowing researchers to distinguish between NO-dependent and NO-independent signaling pathways.

However, the efficacy of Carboxy-PTIO is strictly governed by its reaction kinetics and stability in culture media. A common experimental error is treating Carboxy-PTIO as a passive buffer component. Optimal scavenging requires precise pretreatment incubation times —too short, and the scavenger is not equilibrated; too long, and "scavenging fatigue" or off-target metabolite accumulation (Carboxy-PTI) can compromise the assay.

This guide details the kinetic optimization of Carboxy-PTIO for mammalian and plant systems, providing a self-validating protocol to determine the ideal window for your specific model.

Mechanism of Action & Kinetic Considerations

To optimize incubation time, one must understand the underlying chemistry. Carboxy-PTIO reacts with NO in a 1:1 stoichiometry to produce nitrogen dioxide (

-

Reaction:

-

Kinetic Rate: The reaction rate constant (

) is approximately -

The "Paradox" Risk: The metabolite Carboxy-PTI is not inert. Prolonged incubation without NO generation can lead to the accumulation of Carboxy-PTI or the conversion of NO to

(which can form peroxynitrite), potentially confounding results.

Figure 1: Mechanistic Pathway & Intervention Point

Caption: Carboxy-PTIO intercepts NO• before it activates soluble Guanylyl Cyclase (sGC), converting it to NO2 and Carboxy-PTI.

Recommended Pretreatment Times

The optimal incubation time varies significantly between mammalian cell cultures and plant tissue due to differences in membrane permeability and media composition.

A. Mammalian Cell Culture (e.g., RAW 264.7, HUVECs)

-

Standard Pretreatment: 30 – 60 minutes .

-

Rationale: This window allows the compound to diffuse through the extracellular matrix and equilibrate at the cell surface without significant degradation.

-

Concentration: Typically 100 – 200 µM .[6]

-

Critical Note: For long-term assays (>24h), a "booster" dose may be required, or the media should be replaced, as the scavenging capacity is finite (stoichiometric).

B. Plant Systems (e.g., Arabidopsis seedlings, Protoplasts)

-

Standard Pretreatment: 10 – 20 minutes .

-

Rationale: Unlike mammalian cells, plant assays often show reduced efficacy with longer pre-incubations. Research indicates that pre-incubating for >30 minutes can significantly decrease scavenging efficiency in Arabidopsis cell cultures, likely due to rapid consumption or sequestration of the radical in the apoplast [1].

-

Concentration: Typically 50 – 100 µM .

Summary of Parameters

| Parameter | Mammalian Cells | Plant Systems | Notes |

| Pretreatment Time | 30–60 min | 10–20 min | Long pre-incubation in plants reduces efficacy [1]. |

| Concentration | 100–300 µM | 50–100 µM | Higher concentrations may be toxic. |

| Solvent | PBS or Media | Water or Buffer | Prepare fresh; unstable >24h in solution [2]. |

| Stability | High | Moderate | Light sensitive; keep in dark. |

Experimental Protocol: Time-Course Optimization

Do not rely on literature values alone. Perform this validation step to ensure the scavenger is active during your specific window of NO release.

Materials

-

Carboxy-PTIO Potassium Salt (dissolve in PBS to 10 mM stock; filter sterilize).[6]

-

NO Donor (e.g., SNAP or DEA-NONOate) OR Stimulant (e.g., LPS).[6]

-

Detection Reagent: Griess Reagent (for accumulated nitrite) or DAF-FM Diacetate (for intracellular NO).

Step-by-Step Workflow

-

Seeding: Seed cells in a 96-well plate and culture overnight to 80% confluence.

-

Preparation: Prepare fresh Carboxy-PTIO media dilutions (e.g., 200 µM).

-

Variable Pretreatment: Add Carboxy-PTIO to wells at staggered intervals before stimulation:

-

Group A: -120 min

-

Group B: -60 min

-

Group C: -30 min

-

Group D: -10 min

-

Group E: 0 min (Co-treatment)

-

-

Stimulation: At T=0, add the NO Donor or Stimulant (e.g., LPS 1 µg/mL) to all wells (except Vehicle Control).

-

Incubation: Incubate for the standard assay duration (e.g., 24h for Griess, 1h for DAF-FM).

-

Readout: Measure NO levels.

-

Success Criteria: The condition yielding the lowest NO signal represents the optimal pretreatment time.

-

Figure 2: Optimization Decision Tree

Caption: Decision matrix for selecting pretreatment time based on time-course inhibition data.

Troubleshooting & Validation

Issue 1: The "Paradoxical" Increase in Signal

-

Observation: You add Carboxy-PTIO, but the biological effect (e.g., cytotoxicity) increases.

-

Cause: Carboxy-PTIO converts NO to

. If superoxide ( -

Solution: Use a control with Carboxy-PTIO alone (no stimulant) to baseline its intrinsic effects.

Issue 2: Loss of Activity

-

Observation: No scavenging observed.

-

Cause: Carboxy-PTIO is light-sensitive and unstable in acidic media.

-

Solution: Prepare stock solutions immediately before use. Do not store diluted media.[7] Ensure pH is neutral (7.2–7.4).

Issue 3: Griess Assay Interference

-

Observation: Inconsistent nitrite readings.

-

Cause: Carboxy-PTIO itself does not interfere with Griess reagents, but it increases the sensitivity of the assay by converting NO to nitrite/nitrate more efficiently than natural degradation [4].

-

Solution: Ensure standard curves are prepared in the same media containing Carboxy-PTIO to account for matrix effects.

References

-

Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells. Source: National Institutes of Health (PMC) / Plant Physiology Note: Highlights that extending incubation >10 min decreases efficacy in Arabidopsis.[8]

-

Carboxy-PTIO Product Information & Stability. Source: Cayman Chemical Note:[7] Provides solubility data and stability warnings for aqueous solutions.[5][6]

-

Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake. Source: PubMed / Eur J Pharmacol Note: Discusses the biological activity of the Carboxy-PTI metabolite.

-

Carboxy-PTIO as a Nitric Oxide Scavenger: A Technical Guide. Source: BenchChem Note: Standard mammalian protocols and concentration ranges.

Sources

- 1. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Filter Sterilization and Handling of Carboxy-PTIO Aqueous Solutions

Abstract & Core Directive

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a stable organic radical widely used as a nitric oxide (NO) scavenger and stoichiometric NO quantitation tool.[1][2] Its utility in cell culture and pharmacological studies relies heavily on the precise concentration of the active radical species.

The Challenge: Carboxy-PTIO is thermally labile and photosensitive. Standard autoclaving (

The Solution: This guide details a validated cold-filtration protocol using Polyethersulfone (PES) or Hydrophilic PVDF membranes, incorporating a "saturation volume" step to ensure concentration fidelity.

Physicochemical Profile & Constraints

Understanding the molecule is the first step to successful formulation.

| Property | Specification | Operational Implication |

| Molecular Weight | 315.39 g/mol (K+ salt) | Small molecule; passes easily through 0.22 µm pores. |

| Solubility (Water) | ~35 mg/mL (PBS) to 100 mg/mL (Pure Water) | Highly soluble, but ionic strength (PBS) reduces solubility limits. |

| Stability (Aqueous) | Poor (< 24 hours) | Critical: Must be prepared fresh immediately before filtration. |

| Stability (Solid) | High (-20°C, Desiccated) | Store stock powder in dark, cold conditions. |

| Light Sensitivity | High | Protect solution from direct light during filtration. |

| Thermal Sensitivity | High | Do NOT Autoclave. Do not heat to dissolve. |

Material Selection: The Membrane Logic

Selecting the correct filter membrane is not arbitrary. It is a decision based on chemical compatibility and adsorption isotherms.

Recommended Membranes[3]

-

Polyethersulfone (PES): The Gold Standard.

-

Why: PES is hydrophilic, has high flow rates, and exhibits the lowest non-specific binding for small polar organic molecules. It prevents the loss of the active drug during the filtration of low-volume samples.

-

-

Polyvinylidene Difluoride (PVDF) - Hydrophilic:

-

Why: Excellent chemical resistance. Ensure it is the hydrophilic variant; hydrophobic PVDF will repel aqueous solutions and require pre-wetting with alcohol, which is contraindicated for cell culture without extensive washing.

-

Membranes to Avoid

-

Nylon: Nylon membranes possess high binding capacities for molecules with aromatic rings and hydrogen bonding potential (like the carboxyphenyl group in Carboxy-PTIO). Using Nylon can result in a filtrate concentration 10-20% lower than the prepared stock.

-

Cellulose Nitrate/Acetate: Generally acceptable but often have higher protein/drug binding than PES.

Detailed Protocols

Protocol A: Preparation of Aqueous Stock Solution

Target Concentration: 10 mM (Typical working stock)

Reagents:

-

Carboxy-PTIO Potassium Salt (Store at -20°C).[1][2][3][4][5][6]

-

Nuclease-free, deionized water or PBS (pH 7.4).

-

Note: PBS is preferred for cell culture to maintain osmotic balance, but ensure solubility limits (approx. 35 mg/mL) are not exceeded.

Steps:

-

Equilibration: Allow the Carboxy-PTIO vial to warm to room temperature before opening to prevent condensation, which degrades the hygroscopic powder.

-

Weighing: In a low-light environment (or amber vial), weigh the required mass.

-

Calculation: For 10 mL of 10 mM solution:

.

-

-

Dissolution: Add the solvent. Vortex gently. Do not sonicate for extended periods as sonication can generate heat and free radicals that may interfere with the probe.

-

Visual Check: The solution should be a deep blue/purple color. If it turns yellow/colorless, the radical has been reduced and is inactive.

Protocol B: The "Saturation-Step" Filtration

This protocol minimizes drug loss due to initial membrane adsorption.

Equipment:

-

Sterile 10 mL Syringe (Polypropylene).

-

0.22 µm PES Syringe Filter (Sterile).

-

Two sterile collection tubes (Tube A: Waste, Tube B: Final).

Workflow:

-

Load Syringe: Draw the dissolved Carboxy-PTIO solution into the syringe.

-

Purge Air: Invert and expel air bubbles.

-

Attach Filter: Securely attach the 0.22 µm PES filter.

-

The Saturation Step (Critical):

-

Push the first 0.5 mL to 1.0 mL of solution through the filter into "Tube A" (Waste).

-

Reasoning: Active sites on the filter membrane that bind the drug will be saturated by this initial volume. Collecting this volume would dilute your final concentration.

-

-

Final Collection: Filter the remaining volume into "Tube B" (Sterile Final Container).

-

Storage: Aliquot immediately into light-protected (amber) tubes and freeze at -20°C if not using immediately. Avoid repeated freeze-thaw cycles.

Quality Control (QC) & Validation

Trust but verify. Since filtration can alter concentration, verify the filtrate.

Concentration Verification via Absorbance

Carboxy-PTIO has distinct absorbance peaks. Use a spectrophotometer to validate the post-filtration concentration.

-

Primary Peak:

(UV region). -

Secondary Peak (Visible):

(Useful for quick checks without UV quartz cuvettes).

Protocol:

-

Take a 10 µL aliquot of the sterile filtrate.

-

Dilute 1:100 in PBS.

-

Measure Absorbance (A) at 360 nm.

-

Calculate concentration using Beer-Lambert Law (

).-

Note: Calibrate

(extinction coefficient) using a pre-filtered standard curve if absolute precision is required.

-

Visualizing the Workflow

The following diagrams illustrate the decision logic and the operational workflow.

Diagram 1: Membrane Selection Logic

Caption: Decision tree for selecting the optimal filter membrane based on solvent composition and binding risks.

Diagram 2: The Saturation Filtration Protocol

Caption: Step-by-step workflow emphasizing the critical "Discard" step to saturate membrane binding sites.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Solution is colorless/yellow | Radical reduction (loss of activity). | Discard. Check pH of solvent (must be >6.0). Ensure no reducing agents (DTT, Mercaptoethanol) are present. |

| Precipitate forms | Concentration exceeds solubility limit. | Do not exceed 35 mg/mL in PBS.[4] Use pure water or add small % DMSO if compatible with assay. |

| Low biological activity | Drug lost to filter adsorption. | Switch to PES membrane. Ensure the first 0.5 mL of filtrate was discarded. |

References

-

Dojindo Molecular Technologies. (2023). Carboxy-PTIO: Nitric Oxide Scavenger Technical Manual.[1] Retrieved from [Link]

-

Cytiva. (2018). Membrane filtration: A guide to choosing membranes.[7] Retrieved from [Link]

-

Goldstein, S., et al. (2003). Mechanism of Nitric Oxide Scavenging by Carboxy-PTIO. Journal of Biological Chemistry.[6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carboxy-PTIO | Nitric Oxide Scavenger | StressMarq Biosciences Inc. [stressmarq.com]

- 3. astorscientific.us [astorscientific.us]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Carboxy-PTIO Sodium Salt ≥97% (TLC), Nitric oxide scavenger, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

Troubleshooting & Optimization

Carboxy-PTIO Stability in Culture Media at 37°C: A Technical Support Guide

Welcome to the technical support center for researchers utilizing Carboxy-PTIO in their experimental workflows. This guide is designed to provide in-depth insights and practical solutions regarding the stability of Carboxy-PTIO in standard cell culture conditions. As a potent scavenger of nitric oxide (NO), the integrity of Carboxy-PTIO is paramount for the accuracy and reproducibility of your results.[1] This document offers a comprehensive analysis of factors influencing its stability, frequently asked questions, troubleshooting protocols, and methodologies to validate its efficacy in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Carboxy-PTIO in aqueous solutions and culture media?

A1: The stability of Carboxy-PTIO in solution is a critical consideration for experimental design. While the solid form of Carboxy-PTIO is stable for years when stored correctly at -20°C, its stability in aqueous solutions is more limited.[1] Some sources suggest that aqueous stock solutions are stable for up to one week when refrigerated at 4°C. However, for use in cell culture at 37°C, it is highly recommended to prepare fresh solutions for each experiment or to use aliquots of a frozen stock solution that are thawed immediately before use. The complex composition of culture media, containing various amino acids, vitamins, salts, and potentially serum, can impact the stability of Carboxy-PTIO.

Q2: How does temperature affect the stability of Carboxy-PTIO in my experiments?

A2: Temperature is a significant factor in the degradation of many chemical compounds, and Carboxy-PTIO is no exception. Incubating Carboxy-PTIO at 37°C in culture media for extended periods can lead to its degradation, potentially reducing its efficacy as an NO scavenger over the course of your experiment. The exact rate of degradation is dependent on the specific composition of the medium.

Q3: Can components of my culture medium, such as serum or phenol red, affect Carboxy-PTIO stability?

A3: While specific studies on the interaction of Carboxy-PTIO with every media component are not extensively documented, it is plausible that certain components could influence its stability. Serum contains a plethora of proteins and other molecules that could potentially interact with and degrade Carboxy-PTIO. Phenol red, a pH indicator, is known to be reactive and could potentially interact with the radical nature of Carboxy-PTIO. It is advisable to test the stability of Carboxy-PTIO in your complete culture medium, including all supplements, to ensure its integrity throughout your experiment.

Q4: I prepare my Carboxy-PTIO stock solution in water. Is this the best solvent?

A4: Carboxy-PTIO is water-soluble, and preparing stock solutions in sterile, nuclease-free water or phosphate-buffered saline (PBS) is a common practice.[1] For long-term storage, it is recommended to prepare concentrated stock solutions, filter-sterilize them, and store them in aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.

Q5: What are the degradation products of Carboxy-PTIO and can they interfere with my assay?

A5: The primary reaction of Carboxy-PTIO with nitric oxide (NO) yields 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[1] It is crucial to be aware that Carboxy-PTI can exhibit biological activity of its own, which may complicate the interpretation of your results.[1] Therefore, it is important to include appropriate controls in your experiments, such as cells treated with Carboxy-PTIO alone, to account for any effects independent of NO scavenging.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving Carboxy-PTIO, with a focus on problems related to its stability.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or weaker than expected inhibition of NO-mediated effects. | 1. Degradation of Carboxy-PTIO: The compound may have degraded in the stock solution or during the experiment at 37°C. 2. Suboptimal Concentration: The concentration of Carboxy-PTIO may be insufficient to effectively scavenge the amount of NO produced in your system. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of Carboxy-PTIO for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. 2. Assess Stability in Your Media: Perform a stability study of Carboxy-PTIO in your specific culture medium at 37°C using the protocol provided below. 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Carboxy-PTIO for your experimental conditions. |

| Unexpected or paradoxical effects observed in cells treated with Carboxy-PTIO. | 1. Biological Activity of Degradation Products: The reaction product, Carboxy-PTI, may have its own biological effects.[1] 2. Off-target Effects: At high concentrations, Carboxy-PTIO may have off-target effects unrelated to NO scavenging. | 1. Include Proper Controls: Always include a control group of cells treated with Carboxy-PTIO alone to assess any effects independent of NO scavenging. 2. Literature Review: Consult the literature for known biological activities of Carboxy-PTI that might be relevant to your experimental system. |

| Variability between experiments. | 1. Inconsistent Preparation of Carboxy-PTIO: Differences in the age or handling of stock solutions can lead to variability. 2. Light Exposure: Carboxy-PTIO may be sensitive to light, leading to degradation. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for the preparation and handling of Carboxy-PTIO solutions. 2. Protect from Light: Prepare and handle Carboxy-PTIO solutions in a manner that minimizes exposure to light. Store stock solutions in amber vials or tubes wrapped in foil. |

Experimental Protocol: Assessing Carboxy-PTIO Stability in Culture Media

To ensure the validity of your experimental results, it is crucial to determine the stability of Carboxy-PTIO under your specific experimental conditions. Below is a general protocol that can be adapted to your needs.

Objective:

To quantify the concentration of Carboxy-PTIO over time in a specific cell culture medium at 37°C.

Methods:

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase, allowing for the quantification of Carboxy-PTIO.

-

Procedure:

-

Prepare a stock solution of Carboxy-PTIO of known concentration in your complete cell culture medium.

-

Incubate the solution at 37°C in a CO₂ incubator.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

-

Immediately store the aliquots at -80°C until analysis to prevent further degradation.

-

Prepare a standard curve of Carboxy-PTIO in the same culture medium.

-

Analyze the samples and standards by HPLC with UV detection. The wavelength for detecting Carboxy-PTIO should be optimized, but a starting point can be its absorbance maxima.

-

Quantify the concentration of Carboxy-PTIO in your samples by comparing the peak area to the standard curve.

-